4-Trimethylsilylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-trimethylsilylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-10(2,3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGFQALLUBALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901299 | |
| Record name | 4-Trimethylsilylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-40-6 | |
| Record name | 4-(Trimethylsilyl)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Trimethylsilylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trimethylsilyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 4 Trimethylsilylbutanoic Acid and Its Esters
Electronic and Steric Effects of the Trimethylsilyl (B98337) Group on Reactivity
The trimethylsilyl (TMS) group, with the structure -Si(CH₃)₃, is a bulky and chemically inert functional group that significantly influences the reactivity of molecules to which it is attached. wikipedia.org Its effects are a combination of electronic and steric factors that can alter reaction pathways and selectivity. mdpi.comresearchgate.net
σ-π Conjugation and Hyperconjugation in Silylated Systems
While direct research on σ-π conjugation and hyperconjugation in 4-trimethylsilylbutanoic acid is not extensively documented in the provided results, the principles can be inferred from the study of other silylated systems. The silicon atom in the trimethylsilyl group can engage in hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from a filled σ-orbital (like a C-Si bond) to an adjacent empty or partially filled p-orbital or π-orbital.
In the context of silylated compounds, the presence of the silicon atom bonded to the carbon can alter the electron density and reactivity of the molecule. mdpi.com This electronic effect can influence the stability of intermediates and transition states in reactions. For instance, in silylacetylenes, the electronic influence of the silyl (B83357) group can affect the regiochemistry of reactions at the carbon-carbon triple bond. nih.gov Substitution of a trimethylsilyl group in certain cyclic compounds alters their electronic properties, which can facilitate functionalization. researchgate.net
Steric Hindrance and Its Influence on Reaction Pathways and Selectivity
The trimethylsilyl group is notably bulky due to its three methyl groups bonded to a silicon atom, giving it a large molecular volume. wikipedia.orgacs.org This steric hindrance plays a crucial role in directing the outcomes of chemical reactions. mdpi.com
The steric bulk of the TMS group can:
Control Regiochemistry: In reactions like dipolar cycloadditions, the TMS group can sterically control the regiochemistry of the addition. mdpi.com
Influence Stereoselectivity: The steric demands of the TMS group can direct incoming reagents to attack from the less hindered face of the molecule, thereby controlling the stereoselectivity of the reaction. mdpi.com
Enable Isolation of Reactive Molecules: The steric shielding provided by the TMS group can stabilize otherwise reactive molecules, allowing for their isolation. wikipedia.org
Carboxylic Acid Functionality Modifications and Derivatives
The carboxylic acid group of this compound can undergo various modifications and derivatizations, which are often influenced by the presence of the trimethylsilyl group.
Esterification Reactions and Dynamics of Silylated Carboxylic Acids
Esterification is a common reaction for carboxylic acids, including this compound. The process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukpressbooks.pub The general mechanism for Fischer esterification involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, elimination of water, and deprotonation to yield the ester. byjus.com
For silylated carboxylic acids, the reaction dynamics are generally similar. However, the presence of the silyl group can sometimes necessitate modified conditions. For instance, in certain contexts, silyl esters can be generated in situ to activate the carboxylic acid for further reactions. rsc.org The reaction of carboxylic acids with trimethylsilyldiazomethane (B103560) in the presence of methanol (B129727) is a known method for forming methyl esters. researchgate.net The mechanism involves the desilylation of the reagent by methanol after the deprotonation of the carboxylic acid. researchgate.net
The following table summarizes common esterification methods applicable to carboxylic acids.
| Method | Reagents | Description |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | A reversible reaction where the carboxylic acid is heated with an excess of alcohol. chemguide.co.ukbyjus.com |
| Alkyl Halide Reaction | Primary Alkyl Halide, Base | The carboxylate ion acts as a nucleophile, displacing the halide from the alkyl group. libretexts.org |
| Acid Chloride Route | Thionyl Chloride (SOCl₂), then Alcohol | The carboxylic acid is first converted to a more reactive acid chloride, which then reacts with an alcohol. libretexts.orglibretexts.org |
| Trimethylsilyldiazomethane | CH₃N₂Si(CH₃)₃, Methanol | An efficient method for methylation of carboxylic acids. researchgate.net |
Derivatization for Enhanced Volatility in Separation Methodologies
A significant application related to the trimethylsilyl group is in chemical analysis, particularly gas chromatography (GC) and mass spectrometry (MS). Carboxylic acids are often not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. restek.com
Derivatization of this compound, ironically by introducing another silyl group, is a common strategy to increase its volatility. This process, known as silylation, converts the polar -COOH group into a less polar and more volatile trimethylsilyl ester (-COOSi(CH₃)₃). wikipedia.orgrestek.comnih.gov This is achieved by reacting the carboxylic acid with a silylating agent.
Common silylating agents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) restek.comsigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) restek.comnih.gov
Trimethylchlorosilane (TMCS) (often used as a catalyst) restek.comsigmaaldrich.com
The derivatization process typically involves heating the sample with the silylating reagent. sigmaaldrich.com The resulting trimethylsilyl ester is more volatile and thermally stable, leading to better chromatographic separation and peak shape. restek.comchemcoplus.co.jp
The following table outlines a general procedure for silylation for GC analysis.
| Step | Action | Purpose |
| 1 | Combine the carboxylic acid sample with a silylating agent (e.g., BSTFA with 1% TMCS). restek.com | To initiate the derivatization reaction. |
| 2 | Heat the mixture in a sealed vial (e.g., 60°C for 60 minutes). restek.com | To ensure the reaction goes to completion, especially for hindered compounds. researchgate.net |
| 3 | Cool the sample and add a suitable solvent. | To prepare the sample for injection into the GC. |
| 4 | Analyze using GC or GC-MS. | To separate and identify the derivatized compound. |
Mechanistic Insights into Reactions Involving this compound
While specific mechanistic studies focused solely on this compound are limited in the provided search results, the general reactivity patterns of carboxylic acids and the influence of silyl groups provide a basis for understanding its reaction mechanisms.
For instance, in the reduction of carboxylic acids, a common transformation, the mechanism can be influenced by the presence of a silyl group. A catalytic system using phenylsilane (B129415) in the presence of zinc acetate (B1210297) and N-methylmorpholine has been shown to reduce carboxylic acids. rsc.org The proposed mechanism involves the in situ formation of a silyl ester intermediate, which activates both the carboxylic acid and the silane (B1218182) reductant. rsc.org This mutual activation facilitates the subsequent reduction to the corresponding alcohol. rsc.org
Another example is the formation of amides from carboxylic acids. A one-pot protocol using trimethylsilyl azide (B81097) as a promoter has been developed. arkat-usa.org The proposed mechanism involves the initial reaction of the carboxylic acid with trimethylsilyl azide to form an acyl azide intermediate. arkat-usa.org This intermediate is then susceptible to nucleophilic attack by an amine to form the final amide product. arkat-usa.org Control experiments indicated that the reaction does not proceed in the absence of a base, highlighting its importance in the reaction mechanism. arkat-usa.org
In the context of cycloaddition reactions, α-silyl carboxylic acids have been used as reactants. For example, 2-(trimethylsilyl)butanoic acid has been used in formal [2+2] cycloadditions with trifluoromethylenones. nih.govacs.org The reaction proceeds through the formation of a mixed anhydride, which then reacts with the enone in the presence of a catalyst. acs.org The silyl group in these cases demonstrates beneficial reactivity. nih.govacs.org
Role in Anion Stabilization and Carbanion Chemistry
The ability of silicon to stabilize an adjacent carbanion, known as the α-silicon effect, is a cornerstone of organosilicon chemistry. wikipedia.orgbaranlab.org This stabilization does not arise from the involvement of silicon's d-orbitals, a previously hypothesized explanation that is now largely dismissed. stackexchange.comorganicchemistrydata.org Instead, the stabilizing effect is attributed to negative hyperconjugation, which involves the interaction between the carbon p-orbital bearing the negative charge and the antibonding orbital (σ) of the adjacent carbon-silicon bond (pC → σSi–C). stackexchange.com This overlap delocalizes the electron density of the carbanion, lowering its energy and increasing its stability. stackexchange.com
In the context of esters of this compound, a carbanion can be generated at the C-2 position (alpha to the carbonyl group) through deprotonation with a suitable base to form an enolate. This carbanion is in the β-position relative to the silicon atom. While the α-silicon effect directly stabilizes carbanions on the adjacent carbon, the presence of the silyl group still profoundly influences the subsequent reactivity of these β-silyl enolates.
A prominent example of this reactivity is the Peterson olefination, a reaction that converts carbonyl compounds into alkenes using α-silyl carbanions. organicchemistrydata.orgorganic-chemistry.org The reaction proceeds through a β-hydroxysilane intermediate, which then eliminates to form an alkene. wikipedia.org When the α-silyl carbanion contains electron-withdrawing or anion-stabilizing groups, such as an ester, the elimination is often spontaneous, and the β-hydroxysilane intermediate cannot be isolated. organicchemistrydata.orgwikipedia.org The rate of elimination is increased because the developing negative charge on the carbon during the breaking of the Si-C bond is stabilized by the adjacent group. organicchemistrydata.org Theoretical and experimental studies on the reaction of α-silyl ester enolates with ketones have shown that the geometry of the enolate and the nature of the counterion (e.g., Li+) are critical for the reaction's progress. researchgate.netresearchgate.net
While direct deprotonation at the C-3 position (alpha to the silicon) of a 4-trimethylsilylbutanoate ester is less common than enolate formation, such an α-silyl carbanion would exhibit the enhanced stability conferred by the hyperconjugation effect. baranlab.orgstackexchange.com The formation of such stabilized carbanions is a key step in many organosilicon reactions, allowing for subsequent functionalization. thieme-connect.de For instance, the reaction between α-trimethylsilylvinyl carbanions and carboxylic acid derivatives leads to α,β-unsaturated carbonyl compounds. rsc.org
Table 1: Influence of Silicon on Adjacent Charged Centers
| Position Relative to Si | Charge Stabilized | Primary Mechanism | Reference |
|---|---|---|---|
| α (alpha) | Carbanion (-) | Negative Hyperconjugation (pC → σ*Si–C) | wikipedia.orgstackexchange.com |
| β (beta) | Carbocation (+) | Hyperconjugation (σC-Si → pC+) | wikipedia.org |
Participation in Cycloaddition and Coupling Reactions
The unique electronic nature of organosilicon compounds also allows this compound and its derivatives to participate in valuable carbon-carbon bond-forming reactions, including cycloadditions and cross-couplings.
Silyl-substituted compounds are versatile partners in various cycloaddition reactions. A notable example is the [2+2] cycloaddition of silyl enol ethers with α,β-unsaturated esters, which provides a stereoselective route to polysubstituted cyclobutane (B1203170) rings. nih.govacs.org These reactions are often catalyzed by Lewis acids or other reagents like trifluoromethanesulfonimide (Tf₂NH). acs.orgorgsyn.org The silyl enol ether derived from an ester of this compound could, in principle, act as the nucleophilic component in such transformations. The reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pathway. nih.govacs.org The stereochemical outcome can often be controlled by the choice of silyl substituents and reaction conditions. nih.gov For example, the use of more sterically bulky silyl enol ethers can enhance both the yield and the trans-selectivity of the cycloaddition. acs.org
Other types of cycloadditions involving organosilicon reagents include the [3+2] cycloaddition of allenylsilanes with α-imino esters to yield dehydroproline derivatives and the reaction of silyldiazoalkanes with alkenes. figshare.comcdnsciencepub.com These examples highlight the broad utility of the silyl group in mediating ring-forming reactions.
Table 2: Catalytic [2+2] Cycloaddition of Silyl Enol Ethers with α,β-Unsaturated Esters
| Catalyst | Silyl Enol Ether Reactant | Unsaturated Ester Reactant | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| EtAlCl₂ | Silyl enol ether of cyclohexanone | α,β-unsaturated esters | Polysubstituted cyclobutanes | High trans-stereoselectivity | acs.org |
| Tf₂NH | Various silyl enol ethers | α,β-unsaturated esters | Silyloxycyclobutanes | Environmentally benign conditions, reversible | orgsyn.org |
In modern organic synthesis, cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. eie.gr Silylcarboxylic acids, including this compound, have emerged as highly useful bifunctional reagents in palladium-catalyzed carbonylative cross-coupling reactions. researchgate.netdtu.dk In these transformations, the silylcarboxylic acid serves a dual role: it acts as a source of carbon monoxide (CO) and as the nucleophilic coupling partner, avoiding the need to handle toxic CO gas directly. researchgate.net This approach has been successfully applied to carbonylative Hiyama-Denmark cross-coupling reactions with aryl iodides, demonstrating high functional group tolerance and accommodating electron-rich, neutral, and poor aryl iodides. researchgate.netdtu.dk Mechanistic studies support the dual function of the silylcarboxylic acid in the catalytic cycle. researchgate.net
Furthermore, the versatility of organosilicon compounds is evident in other coupling protocols. For instance, palladium-catalyzed decarbonylative Sonogashira cross-coupling allows for the reaction of carboxylic acids with silyl-substituted acetylenes. organic-chemistry.org Other advanced methods include the ligand-enabled cross-coupling of C(sp³)–H bonds with arylsilanes. nih.gov The development of copper-catalyzed asymmetric coupling reactions has also become a powerful method for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Specifically, Cu(II) 4-(trimethylsilyl)butanoate has been prepared and used in conjugate addition reactions, showcasing the utility of the carboxylate derivative in transition metal catalysis. rsc.org
Applications of 4 Trimethylsilylbutanoic Acid and Its Derivatives in Advanced Organic Synthesis
Utilization as Protecting Group Precursors
In the realm of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Carboxylic acids, with their inherent acidity and susceptibility to nucleophilic attack at the carbonyl carbon, often require temporary masking to prevent unwanted side reactions. Silyl (B83357) esters have emerged as a valuable class of protecting groups for carboxylic acids due to their ease of formation and tunable cleavage conditions. While the direct use of 4-trimethylsilylbutanoic acid as a protecting group for other carboxylic acids is not extensively documented, the principles governing the formation and cleavage of silyl esters are well-established and provide a framework for its potential utility.
Temporary Protection of Carboxylic Acid Functionalities
The trimethylsilyl (B98337) (TMS) group, in the form of trimethylsilyl esters, serves as a temporary shield for carboxylic acid functionalities. This protection strategy is particularly useful in reactions where the acidic proton of the carboxyl group would interfere with basic reagents or when the carbonyl group needs to be shielded from nucleophiles. The formation of a silyl ester, such as a trimethylsilyl ester, can be achieved under mild conditions, for instance, by reacting the carboxylic acid with a silylating agent like trimethylsilyl chloride in the presence of a base.
A key advantage of using silyl esters is their compatibility with a range of reaction conditions, allowing for transformations on other parts of the molecule. For instance, the temporary protection of carboxylic acids as their trimethylsilyl esters has been successfully employed during hydroboration reactions. This strategy prevents the acidic proton of the carboxylic acid from reacting with the borane (B79455) reagent, thereby enabling the selective hydroboration of a carbon-carbon double bond elsewhere in the molecule.
While specific examples detailing the use of this compound itself as the silylating agent to form a protecting group are not prevalent in the literature, the underlying chemistry of silyl ester formation is a fundamental concept in organic synthesis. The stability of the resulting ester would be influenced by the steric and electronic properties of both the parent carboxylic acid and the silyl group.
Role as Synthetic Building Blocks and Reagents in Complex Molecule Construction
Beyond its potential role in protecting group chemistry, this compound and its derivatives can serve as versatile building blocks and reagents in the construction of complex molecular architectures. The presence of both a carboxylic acid and a trimethylsilyl group within the same molecule offers unique opportunities for synthetic transformations.
Precursors in the Synthesis of Diverse Organic Compounds
While the direct application of this compound as a precursor in the total synthesis of complex natural products is not widely reported, its structural motifs are found in various synthetic intermediates. The butanoic acid backbone provides a four-carbon chain that can be further elaborated, while the trimethylsilyl group can influence reactivity or be transformed into other functional groups. For instance, organosilanes are known to participate in a variety of carbon-carbon bond-forming reactions.
The general class of silylated carboxylic acids can be envisioned as precursors to a range of organic compounds. The carboxylic acid moiety can be converted to esters, amides, or alcohols, and can also participate in decarboxylation reactions. The trimethylsilyl group can be used to direct certain reactions or can be replaced by other atoms, such as a hydroxyl group through oxidation.
Formation of Organometallic Complexes with Silylated Ligands (e.g., Copper Complexes)
Carboxylic acids are well-known ligands in coordination chemistry, forming complexes with a wide variety of metal ions. The coordination can occur through one or both oxygen atoms of the carboxylate group. The presence of a trimethylsilyl group on the ligand, as in the case of the 4-trimethylsilylbutanoate anion, could influence the electronic properties and steric environment of the resulting metal complex.
The table below illustrates the potential components of a hypothetical copper(II) complex with 4-trimethylsilylbutanoate:
| Component | Role | Potential Influence of Trimethylsilyl Group |
| Copper(II) ion | Central metal atom | - |
| 4-trimethylsilylbutanoate | Ligand | Steric hindrance, modification of electronic properties, enhanced solubility in nonpolar solvents |
Strategic Use in Constructing Functional Materials
The incorporation of silicon-containing moieties into organic molecules is a common strategy for the development of functional materials with tailored properties. Organosilicon compounds can enhance thermal stability, modify surface properties, and introduce unique electronic or optical characteristics.
Although direct examples of the use of this compound in the construction of functional materials are not prominent, its structure suggests potential applications. The carboxylic acid functionality provides a handle for polymerization or for grafting onto surfaces. For instance, it could be used as a monomer in the synthesis of polyesters or polyamides. The resulting polymers would possess trimethylsilyl groups along their chains, which could influence their physical properties, such as their hydrophobicity and thermal stability.
Furthermore, silylated organic molecules can be used as surface modifying agents for inorganic materials like silica (B1680970) or metal oxides. The carboxylic acid group could anchor the molecule to the surface, while the trimethylsilyl group would be exposed, altering the surface energy and compatibility with other materials. This approach is often used to create hydrophobic coatings or to improve the dispersion of nanoparticles in a polymer matrix.
Catalytic Roles in Organosilicon Chemistry
The unique electronic and steric properties imparted by the silicon atom in this compound and its derivatives make them intriguing candidates for catalytic applications. Their potential extends to the design of novel silicon-based catalysts and their participation in organocatalytic reactions involving silylated intermediates.
Development of Silicon-Based Catalysts and Reagents
While the direct application of this compound as a catalyst is not extensively documented, its structure serves as a valuable scaffold for the development of more complex silicon-based catalytic systems. The carboxylic acid functionality provides a handle for immobilization onto solid supports, such as silica, or for incorporation into larger molecular architectures designed for catalysis.
One area of significant interest is the development of silicon-centered Lewis acids. The electropositive nature of the silicon atom can be enhanced by the strategic placement of electron-withdrawing groups, a role that derivatives of this compound could potentially fulfill. Although not directly employing this specific acid, research has shown that triarylsilanols can act as effective catalysts for direct amidation reactions. nih.govacs.org This catalytic activity is attributed to the Lewis acidic character of the silicon atom, which activates the carboxylic acid towards nucleophilic attack by the amine. The general principle of using the silicon center for Lewis acid catalysis provides a conceptual framework for the potential design of catalysts derived from this compound.
Furthermore, silanecarboxylic acids, a class of compounds to which this compound belongs, have been explored as precursors to silyl radicals in organophotocatalysis. acs.org In these systems, visible light and an organic photocatalyst can induce the decarboxylation of the silanecarboxylic acid to generate a silyl radical. This reactive intermediate can then participate in various bond-forming reactions, such as the allylation of allyl sulfones. While the silanecarboxylic acid itself is a reagent in this transformation, this example highlights the potential of this class of compounds to serve as precursors to catalytically active species under specific reaction conditions.
The development of such catalytic systems often involves the synthesis of various derivatives. The following table outlines some representative silicon-containing compounds and their synthetic applications, illustrating the broader context in which catalysts derived from this compound could operate.
| Compound Class | Synthetic Application | Catalyst Type |
| Triarylsilanols | Direct amidation of carboxylic acids | Lewis Acid |
| Silanecarboxylic Acids | Precursors to silyl radicals in photoredox catalysis | Reagent for catalyst generation |
| Silica-supported Ionic Liquids | Various organic transformations | Heterogeneous Catalyst |
Organocatalytic Transformations Involving Silylated Species
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful and often more sustainable alternative to traditional metal-based catalysis. Silylated species, including derivatives of this compound, can play crucial roles in such transformations, either as part of the catalyst structure or as key intermediates in the catalytic cycle.
A key concept in this area is the in situ generation of silyl esters from carboxylic acids and a silane (B1218182) source, which can then undergo further transformations. For instance, the reduction of carboxylic acids to alcohols can be achieved using silanes in the presence of a catalyst. rsc.org The reaction is believed to proceed through the formation of a silyl ester intermediate, which is more susceptible to reduction. While this compound itself contains a stable trimethylsilyl group, this principle of activating a carboxylic acid via silylation is a cornerstone of many organocatalytic processes.
The interaction between silylated compounds and organocatalysts is another area of active research. Chiral organocatalysts can be employed for the asymmetric functionalization of Si-C bonds, leading to the synthesis of valuable chiral organosilanes. semanticscholar.org These reactions often proceed through intermediates where the silicon center is activated by the catalyst, facilitating stereoselective bond formation or cleavage.
The table below summarizes key organocatalytic transformations where silylated species are involved, providing a framework for the potential roles of this compound derivatives.
| Transformation | Role of Silylated Species | Catalyst Type |
| Decarboxylative Allylation | Silyl radical precursor | Organophotocatalyst |
| Reduction of Carboxylic Acids | In situ generated silyl ester intermediate | Various metal or organocatalysts |
| Asymmetric Si-C Bond Functionalization | Substrate for asymmetric transformation | Chiral Brønsted Acid |
Computational and Spectroscopic Investigation of 4 Trimethylsilylbutanoic Acid
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations are powerful tools for investigating the intrinsic properties of molecules. They allow for the detailed examination of electron distribution, molecular geometry, and bonding characteristics, which are fundamental to understanding the behavior of a compound like 4-trimethylsilylbutanoic acid.
Density Functional Theory (DFT) has become a primary method for studying the structural and spectral properties of organic compounds. nih.gov This computational approach is used to determine the optimized molecular structure and to analyze the electronic landscape of a molecule. For this compound, DFT calculations, often using a basis set like B3LYP/6-311G**, can elucidate its stable structure and predict its chemical behavior. nih.gov
Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.
Furthermore, DFT allows for the calculation of various quantum chemical parameters that describe a molecule's reactivity. nih.gov These descriptors, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), provide a quantitative measure of the compound's chemical behavior. nih.gov For instance, the analysis of molecular electrostatic potential (MEP) maps can identify electron-rich and electron-poor regions, revealing likely sites for electrophilic and nucleophilic attacks. nih.gov In this compound, the oxygen atoms of the carboxyl group would be expected to be electron-rich, indicating a high potential for electrophilic attack. nih.gov
Table 1: Illustrative Quantum Chemical Parameters Calculated by DFT
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The carboxyl oxygen atoms would likely be major contributors, influencing interactions with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The carbonyl carbon would be a likely site for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap would suggest higher stability and lower reactivity. |
| Electronegativity (χ) | A measure of the power of an atom or group of atoms to attract electrons towards itself. | Influences the polarity of the Si-C and C=O bonds. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | Relates to the stability of the molecule. |
This table is illustrative and represents the type of data generated from DFT studies. Actual values would require specific calculations for this compound.
The flexibility of the butyl chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
Computational methods are used to explore the potential energy surface (PES) of a molecule, which maps the potential energy as a function of its geometry. nih.gov By systematically rotating the single bonds in the silylated butanoic acid, a comprehensive energy landscape can be constructed. nih.gov This landscape reveals the low-energy conformers (local minima) and the transition states that connect them. arxiv.org Techniques like basin-hopping global optimization can be employed to efficiently locate the global minimum and other significant low-energy structures on this landscape. nih.gov
For silylated acids, key conformational features would include the orientation of the bulky trimethylsilyl (B98337) group relative to the carboxylic acid moiety and the gauche and anti arrangements of the alkyl chain. The interplay of steric hindrance from the trimethylsilyl group and potential intramolecular interactions, such as weak hydrogen bonds, would dictate the relative energies of the different conformers. Understanding this energy landscape provides a dynamic view of the molecule's structure beyond a single static conformation. nih.gov
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in deciphering the step-by-step processes of chemical reactions. It allows for the investigation of reaction mechanisms, the identification of transient intermediates, and the prediction of product distributions.
By mapping the potential energy surface, computational chemistry can trace the most likely path a reaction will follow from reactants to products. nih.gov This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net
For reactions involving this compound, such as esterification or silylation of the carboxyl group, computational models can predict the structure of the transition states. nih.gov By calculating the energy of these transition states, the activation energy for different potential pathways can be determined, allowing for a prediction of which reaction mechanism is most favorable. nih.gov Automated reaction pathway exploration tools can even uncover unexpected or novel reaction mechanisms that might not be considered in manual calculations. nih.gov
Many chemical reactions can yield multiple products, and understanding the factors that control regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the product) is a central theme in organic chemistry. dntb.gov.ua Computational modeling provides a powerful means to investigate the origins of this selectivity in organosilicon reactions.
By calculating the activation energies for the transition states leading to different regio- or stereoisomers, chemists can predict which product will be favored. For instance, in an electrophilic addition to a silylated unsaturated acid, DFT calculations could determine whether the attack is more favorable at the α- or β-carbon by comparing the energies of the respective transition states. Similarly, the facial selectivity in reactions involving chiral centers can be rationalized by analyzing the steric and electronic interactions in the diastereomeric transition states.
Advanced Spectroscopic Methodologies for Structure-Reactivity Correlation
While computational methods provide theoretical insights, spectroscopic techniques offer experimental data that, when combined with calculations, lead to a powerful synergy for understanding molecular structure and reactivity.
The correlation of spectroscopic data with computationally predicted structures and properties is a cornerstone of modern chemical analysis. For carboxylic acids, techniques like near-infrared (NIR) spectroscopy, coupled with anharmonic DFT calculations, can provide detailed interpretations of experimental spectra. nih.govresearchgate.net This approach helps to elucidate structure-spectra correlations, identifying specific spectral features that correspond to the saturated alkyl chain, the carboxylic acid group, and the influence of the trimethylsilyl moiety. nih.govnih.gov
For this compound, specific vibrational modes involving the Si-C bond and the trimethylsilyl group would be present in its infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimental spectral bands. researchgate.net By studying how these spectral features change under different conditions or upon reaction, a direct correlation between the molecular structure and its reactivity can be established. For example, the stretching frequency of the carbonyl group (C=O) is sensitive to its electronic environment and hydrogen bonding, providing a spectroscopic probe for intermolecular interactions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Elucidation of Molecular Interactions and Aggregation Behavior (e.g., self-assembly)
The amphiphilic nature of this compound, possessing a polar carboxylic acid head group and a nonpolar trimethylsilyl tail, suggests a propensity for self-assembly in various media. This behavior is primarily governed by a combination of hydrogen bonding and van der Waals interactions.
Hydrogen Bonding and Dimerization:
Like other carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. The most common motif is the formation of a cyclic dimer, where two molecules are held together by two hydrogen bonds between their carboxyl groups. Computational studies on similar short-chain carboxylic acids have shown these dimer structures to be highly stable. The presence of the bulky trimethylsilyl group at the terminus of the butyl chain is not expected to sterically hinder this dimerization to a significant extent, allowing for the formation of these stable pairs in non-polar solvents and in the gas phase.
Self-Assembly and Aggregation:
Furthermore, on solid substrates, compounds with similar structures, such as 4-(triethoxysilyl)butanoic acid, have been shown to form self-assembled monolayers (SAMs). This suggests that this compound could also form organized layers on various surfaces, with the carboxylic acid group available for further functionalization.
| Interaction Type | Description | Expected Consequence for this compound |
| Hydrogen Bonding | Interaction between the hydroxyl proton of the carboxylic acid and the carbonyl oxygen of a neighboring molecule. | Formation of stable cyclic dimers in non-polar environments. |
| Hydrophobic Interactions | The tendency of the nonpolar trimethylsilyl and alkyl chain to aggregate in aqueous solutions to minimize contact with water. | Leads to the formation of micelles or other aggregates in water. |
| Van der Waals Forces | Weak intermolecular forces that contribute to the overall stability of aggregated structures. | Stabilize the packing of the alkyl chains within self-assembled structures. |
Influence of Silyl (B83357) Group on Spectroscopic Signatures (focus on methodology and interpretation principles)
The presence of the trimethylsilyl group has a distinct influence on the spectroscopic signatures of the butanoic acid moiety. Understanding these effects is crucial for the structural elucidation and analysis of this and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In ¹H NMR spectroscopy, the trimethylsilyl group gives rise to a characteristic strong singlet peak in the upfield region, typically around 0 ppm. The nine equivalent protons of the three methyl groups are responsible for this intense signal. The protons on the carbon adjacent to the silicon atom (α-protons) will also experience a characteristic chemical shift. The protons of the butanoic acid chain will appear at their expected chemical shifts, with the methylene (B1212753) group adjacent to the carboxyl group being the most downfield. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift, often between 10-13 ppm.
In ¹³C NMR, the carbons of the trimethylsilyl group will have a characteristic chemical shift. The silicon atom also influences the chemical shifts of the adjacent carbon atoms in the butyl chain. Computational methods, such as Density Functional Theory (DFT), can be employed to predict these chemical shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and the trimethylsilyl group. The carboxylic acid will exhibit a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer. The C=O stretching vibration will appear as a strong, sharp peak around 1710 cm⁻¹ for the dimer. The trimethylsilyl group will show a characteristic strong absorption band due to the Si-C stretching vibration, typically found in the region of 1250 cm⁻¹ and around 840 cm⁻¹.
Mass Spectrometry (MS):
In mass spectrometry, the fragmentation of this compound under electron ionization would likely involve characteristic losses. The molecular ion peak may be observed, but fragmentation is often extensive. A prominent peak corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 is highly characteristic of trimethylsilyl compounds. Other fragmentation pathways for the butanoic acid chain would be similar to those of butanoic acid itself, including the loss of the carboxyl group. The McLafferty rearrangement is a common fragmentation pattern for carboxylic acids and could also be observed.
| Spectroscopic Technique | Functional Group | Expected Signature | Interpretation Principle |
| ¹H NMR | Trimethylsilyl (-Si(CH₃)₃) | Strong singlet, ~0 ppm | High symmetry and shielding effect of silicon. |
| Carboxylic Acid (-COOH) | Broad singlet, 10-13 ppm | Acidic proton, subject to hydrogen bonding and exchange. | |
| ¹³C NMR | Trimethylsilyl (-Si(CH₃)₃) | Characteristic upfield signal | Unique electronic environment of carbons bonded to silicon. |
| IR Spectroscopy | Carboxylic Acid (O-H stretch) | Very broad band, 2500-3300 cm⁻¹ | Indicative of strong hydrogen bonding in the dimer. |
| Carboxylic Acid (C=O stretch) | Strong, sharp band, ~1710 cm⁻¹ | Position indicates dimerization. | |
| Trimethylsilyl (Si-C stretch) | Strong band, ~1250 cm⁻¹ | Characteristic vibration of the Si-C bond. | |
| Mass Spectrometry | Trimethylsilyl Fragment | Prominent peak at m/z 73 | Formation of the stable trimethylsilyl cation. |
| Carboxylic Acid Fragment | Loss of COOH (m/z 45) | Common fragmentation pathway for carboxylic acids. |
Supramolecular Chemistry and Integration into Advanced Materials
Self-Assembly Phenomena in Silylated Carboxylic Acid Systems
The interplay between strong, directional hydrogen bonds and weaker, non-directional van der Waals forces dictated by the silyl (B83357) group governs the self-assembly of silylated carboxylic acids into ordered solid-state structures.
Carboxylic acids are well-known to form highly stable dimeric structures through a pair of strong O–H⋯O hydrogen bonds. This dimeric motif is a robust and reliable supramolecular synthon, prevalent in over 90% of the crystal structures of carboxylic acids rsc.org. In silylated systems, this primary hydrogen-bonding interaction remains the dominant force in the initial formation of supramolecular assemblies rsc.org. The two carboxylic acid groups approach each other to form a cyclic, head-to-head arrangement, creating a discrete, eight-membered ring that is a foundational building block for more extended structures rsc.orglibretexts.org. These dimeric pairs serve as the primary organizational unit before long-range order is established.
While hydrogen bonding dictates the formation of dimer motifs, the sterically demanding and hydrophobic trimethylsilyl (B98337) (TMS) group plays a decisive role in modifying the subsequent long-range packing of these dimers rsc.org. The large molecular volume and chemical inertness of the TMS group introduce significant steric and hydrophobic effects that can alter or override the typical aggregation patterns seen in simpler aliphatic or aromatic carboxylic acids rsc.orgwikipedia.org.
| Feature | Observation in Silylated Carboxylic Acids | Reference |
| Primary Interaction | Formation of hydrogen-bonded dimer motifs. | rsc.org |
| TMS Group Effect | Hydrophobic aggregation and steric influence. | rsc.org |
| Resulting Structure | Modification of packing from simple patterns (e.g., zigzag) to complex assemblies (e.g., helical). | rsc.org |
| Crystal Symmetry | Can effect crystallization in acentric space groups. | rsc.org |
Integration into Polymeric and Hybrid Materials
The dual functionality of silylated carboxylic acids allows for their incorporation into polymers, creating materials with tailored properties such as tunable degradation profiles and reprocessability.
Silylated carboxylic acids and their derivatives can be integrated into polymer structures through several synthetic strategies. One common method is the radical copolymerization of silyl-containing monomers, such as silyl methacrylates, with other monomers like 2-methylene-1,3-dioxepane (B1205776) rsc.org. This approach allows for the random incorporation of silyl ester side groups along a polymer backbone. The properties of the resulting copolymer, including its hydrophilicity and degradation rate, can be tuned by adjusting the type and amount of the silylated monomer used rsc.org.
Another strategy involves grafting polymers from silylated precursors. For example, starch can be hydrophobized through a silylation reaction, and then used as a macroinitiator for the ring-opening polymerization of monomers like ε-caprolactone researchgate.net. This creates a graft copolymer where polymer chains are covalently attached to the silylated backbone. These methods provide a pathway to materials that combine the properties of the polymer with the unique chemical reactivity of the silyl group.
The labile nature of the silicon-oxygen bond in silyl ethers and silyl esters is central to the design of a class of smart materials known as Covalent Adaptable Networks (CANs) or vitrimers acs.orgnih.govresearchgate.netdigitellinc.com. Unlike traditional thermosets with permanent cross-links, these materials contain dynamic covalent bonds that can be reversibly broken and reformed under specific stimuli, such as heat nih.govresearchgate.net.
By incorporating silyl ester linkages into a cross-linked polymer network, it is possible to create a material that behaves like a rigid thermoset at operating temperatures but becomes malleable and reprocessable at elevated temperatures acs.orgnih.gov. The reprocessing capability stems from a thermally activated silyl ester exchange reaction. This allows the network topology to rearrange through the exchange of polymer strands, which relieves internal stress and allows the material to flow without a net loss of cross-links or degradation of the polymer nih.gov. The dynamic properties and thermal stability of these networks open pathways for creating materials that are both robust and recyclable acs.orgnih.gov. The rate of this dynamic exchange, and thus the material's malleability, can be significantly accelerated through the introduction of neighboring functional groups or external catalysts acs.orgnih.gov.
| Parameter | Description | Significance | Reference |
| Dynamic Bond | Silyl Ether / Silyl Ester (Si-O-C) | Enables network rearrangement upon stimulation. | acs.orgnih.govacs.org |
| Stimulus | Heat, Catalyst (e.g., photoacid generators) | Activates the bond exchange mechanism. | researchgate.netdigitellinc.com |
| Mechanism | Silyl ether/ester exchange (transsilylation) | Allows cross-links to be swapped without depolymerization. | nih.govacs.org |
| Resulting Property | Malleability, Stress Relaxation, Reprocessability | Combines the performance of thermosets with the recyclability of thermoplastics. | acs.orgnih.govresearchgate.net |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Organosilicon Acids
The synthesis of organosilicon compounds, including silylated carboxylic acids, is undergoing a paradigm shift towards greener and more sustainable practices. Traditional methods often rely on harsh reagents and generate significant waste. wjpmr.com Current research is focused on developing methodologies that are more atom-economical, energy-efficient, and environmentally benign.
Key areas of development include:
Catalytic Approaches: There is a strong emphasis on replacing stoichiometric reagents with catalytic systems. Transition-metal catalysis, particularly with palladium, has shown promise in the synthesis of cyclic organosilicon compounds. oup.com Furthermore, the development of organocatalytic methods presents a metal-free alternative for the synthesis of chiral organosilicon compounds. nih.govresearchgate.net
Solvent-Free and Alternative Solvent Systems: Efforts are being made to minimize or eliminate the use of hazardous organic solvents. mdpi.com Solvent-free reaction conditions and the use of greener solvents like water or ionic liquids are being explored. wjpmr.commdpi.com Microwave-assisted synthesis is also gaining traction as an energy-efficient method that can significantly reduce reaction times. mdpi.com
Radical Strategies: Free radical-mediated synthesis of organosilicon compounds is emerging as a powerful tool. researchgate.net These methods often proceed under mild conditions and can offer high yields and selectivity without the need for precious metal catalysts.
Biocatalysis: The use of enzymes to catalyze the formation of silicon-carbon bonds is a nascent but exciting area of research. nih.gov While no naturally occurring enzymes are known to synthesize organosilicon compounds, engineered enzymes have demonstrated the potential for carbene insertion into Si-H bonds, opening new avenues for the sustainable synthesis of these molecules. nih.gov
| Synthetic Approach | Key Features | Sustainability Advantages |
| Transition-Metal Catalysis | Utilizes metals like palladium to facilitate bond formation. oup.com | Can enable reactions under milder conditions and with higher selectivity. rsc.org |
| Organocatalysis | Employs small organic molecules as catalysts. nih.govresearchgate.net | Avoids the use of potentially toxic and expensive metals. nih.gov |
| Solvent-Free/Alternative Solvents | Reduces or eliminates the use of volatile organic compounds. mdpi.com | Minimizes environmental pollution and health hazards. wjpmr.com |
| Radical Synthesis | Involves the generation and reaction of radical species. researchgate.net | Often proceeds under mild conditions with high efficiency. |
| Biocatalysis | Utilizes enzymes to catalyze reactions. nih.gov | Offers high selectivity and operates under environmentally friendly conditions. nih.gov |
Expanded Roles for Silylated Reagents in Catalysis and Asymmetric Synthesis
Silylated reagents are increasingly recognized for their potential to act not just as substrates but also as catalysts and chiral auxiliaries in a variety of chemical transformations. researchgate.net Their unique electronic and steric properties can be harnessed to control the stereochemical outcome of reactions, a critical aspect of modern pharmaceutical and materials science. rsc.orgrsc.org
Future research in this area is likely to focus on:
Chiral Silane (B1218182) Lewis Acids: The development of novel chiral silane Lewis acids for asymmetric synthesis is an active area of investigation. elsevierpure.com These catalysts can activate substrates towards enantioselective nucleophilic attack, enabling the synthesis of a wide range of medicinally relevant compounds. elsevierpure.com
Asymmetric C-H Silylation: Transition metal-catalyzed asymmetric C-H activation and silylation is a powerful strategy for the synthesis of chiral organosilicon compounds. rsc.orgrsc.org This approach allows for the direct and stereoselective introduction of a silyl (B83357) group into a molecule, providing a versatile handle for further synthetic manipulations. rsc.orgrsc.org
Organocatalytic Asymmetric Silylation: The use of chiral organocatalysts to promote asymmetric silylation reactions is a growing field. nih.govnih.gov These metal-free methods offer a sustainable alternative to traditional transition-metal catalysis and have shown promise in the desymmetrization of prochiral silanediols. nih.gov
| Catalytic Strategy | Description | Potential Applications |
| Chiral Silane Lewis Acids | Utilize chiral silicon-based compounds to catalyze asymmetric reactions. elsevierpure.com | Enantioselective synthesis of complex molecules for pharmaceuticals and agrochemicals. elsevierpure.com |
| Asymmetric C-H Silylation | Stereoselectively introduce a silyl group at a C-H bond. rsc.orgrsc.org | Creation of chiral building blocks for organic synthesis and materials science. rsc.orgrsc.org |
| Organocatalytic Asymmetric Silylation | Employ chiral organic molecules to catalyze silylation reactions. nih.govnih.gov | Metal-free synthesis of enantioenriched organosilicon compounds. nih.gov |
Innovative Applications of 4-Trimethylsilylbutanoic Acid in Advanced Chemical Synthesis
While this compound has established applications, its full potential in advanced chemical synthesis is yet to be realized. Researchers are exploring its use as a versatile building block and reagent in a variety of novel transformations.
Emerging applications include:
"Supersilyl" Protecting Groups: The bulky trimethylsilyl (B98337) group can be exploited to create highly stable "supersilyl" esters, which can serve as innovative protecting groups for carboxylic acids. nih.gov These esters exhibit remarkable stability and can be used as synthetic equivalents of carboxylic acids in highly stereoselective aldol (B89426) and Mannich reactions. nih.gov
Precursors for Silyl Radicals: Silacarboxylic acids, including derivatives of this compound, can serve as precursors for silyl radicals upon photochemical activation. researchgate.net These silyl radicals can then participate in a variety of useful transformations, such as the silylation of alkenes. researchgate.net
Direct Amidation Catalysis: While not a direct application of this compound itself, related triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids. nih.govresearchgate.net This discovery opens the door to exploring the catalytic potential of other organosilicon compounds, including those derived from this compound.
Interdisciplinary Research Opportunities Involving Silylated Carboxylic Acids
The unique properties of silylated carboxylic acids make them attractive candidates for applications beyond traditional organic synthesis. Interdisciplinary research at the interface of chemistry, materials science, and biology is expected to uncover new and exciting uses for these compounds.
Potential areas for interdisciplinary research include:
Medicinal Chemistry: The incorporation of silicon into drug molecules can modulate their physicochemical and pharmacokinetic properties. nih.govmdpi.com Silylated carboxylic acids could be used to create novel silicon-containing amino acids or as building blocks for the synthesis of new therapeutic agents. researchgate.net The isosteric replacement of carbon with silicon is a strategy that can lead to improved drug efficacy and metabolic stability. nih.gov
Materials Science: Organosilicon compounds are fundamental components of a wide range of materials, including polymers and ceramics. researchgate.netresearchgate.net Silylated carboxylic acids could be used as monomers for the synthesis of novel functional polymers or as surface modifiers to alter the properties of materials. Their ability to form self-assembled monolayers on surfaces could be exploited in the development of new sensors and electronic devices. nih.gov
Nanotechnology: Carboxylic acids are widely used as capping agents to stabilize nanoparticles and control their size and shape. researchgate.net The introduction of a silyl group could provide an additional handle for surface functionalization or for interfacing with silicon-based electronic components.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
